4-chlorophenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate
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Overview
Description
4-Chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5210(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate typically involves multiple steps. One common route includes the reaction of 4-chlorophenyl cyclohexane-1-carboxylate with a tricyclic intermediate under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced tricyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
4-Chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
- N-(4-chlorophenyl)-3-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide
Uniqueness
4-Chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate is unique due to its specific tricyclic structure and the presence of both chlorophenyl and cyclohexane carboxylate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22ClNO4 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H22ClNO4/c23-15-5-9-17(10-6-15)28-22(27)12-3-7-16(8-4-12)24-20(25)18-13-1-2-14(11-13)19(18)21(24)26/h1-2,5-6,9-10,12-14,16,18-19H,3-4,7-8,11H2 |
InChI Key |
DRFFJAFFOMLLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)OC2=CC=C(C=C2)Cl)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origin of Product |
United States |
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